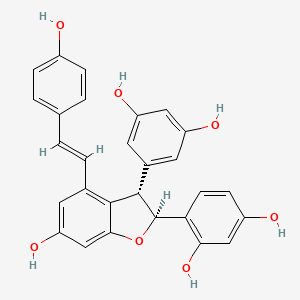
5-Cyclopropoxy-4-isopropyl-2-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropoxy-4-isopropyl-2-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C12H14F3NO and a molecular weight of 245.24 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an isopropyl group, and a trifluoromethyl group attached to a pyridine ring. The trifluoromethyl group is known for its unique physicochemical properties, which can significantly influence the biological activity and physical properties of the compound .
Méthodes De Préparation
The synthesis of 5-Cyclopropoxy-4-isopropyl-2-(trifluoromethyl)pyridine can be achieved through various synthetic routes. One common method involves the use of trifluoromethylpyridine derivatives as key intermediates . The reaction conditions typically include the use of organometallic reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
5-Cyclopropoxy-4-isopropyl-2-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Coupling Reactions: The compound can also undergo coupling reactions, such as Suzuki–Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Cyclopropoxy-4-isopropyl-2-(trifluoromethyl)pyridine has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 5-Cyclopropoxy-4-isopropyl-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s biological activity by influencing its binding affinity and stability. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
5-Cyclopropoxy-4-isopropyl-2-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:
2,3-Dichloro-5-(trifluoromethyl)pyridine: This compound is used as an intermediate in the synthesis of crop-protection products.
Trifluoromethyl trimethylsilane: Used in various chemical reactions, including coupling and nucleophilic reactions.
Trifluoromethane: Known for its use in pharmaceuticals and other industrial applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct physicochemical properties and biological activities.
Propriétés
Formule moléculaire |
C12H14F3NO |
|---|---|
Poids moléculaire |
245.24 g/mol |
Nom IUPAC |
5-cyclopropyloxy-4-propan-2-yl-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C12H14F3NO/c1-7(2)9-5-11(12(13,14)15)16-6-10(9)17-8-3-4-8/h5-8H,3-4H2,1-2H3 |
Clé InChI |
KQGGAFUURZQCMT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=NC=C1OC2CC2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1S,3R,13S,14R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,21,22,24-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B14853128.png)




![2-[4-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B14853155.png)




![2-Methoxy-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B14853185.png)
![9-Chloro-8-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14853186.png)

